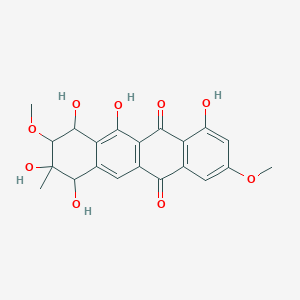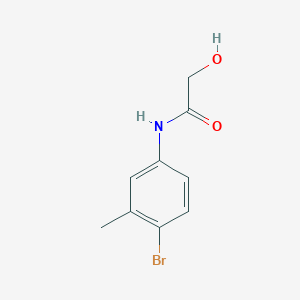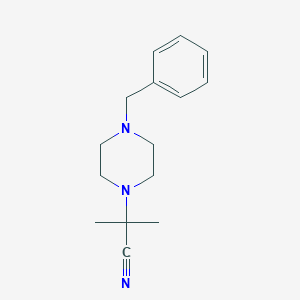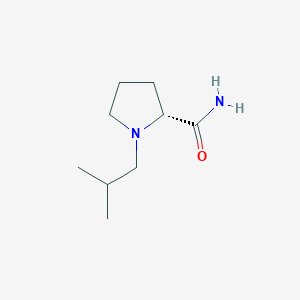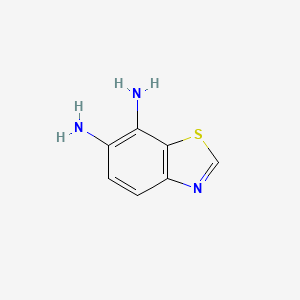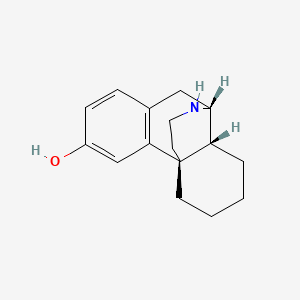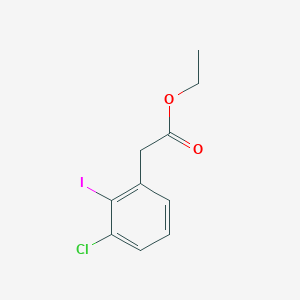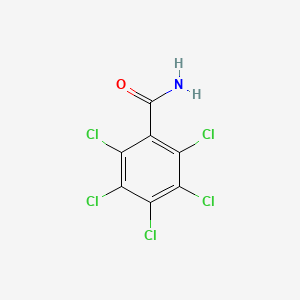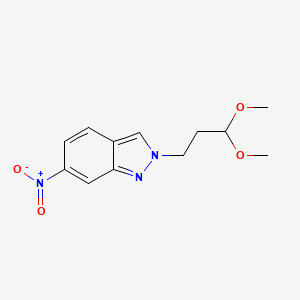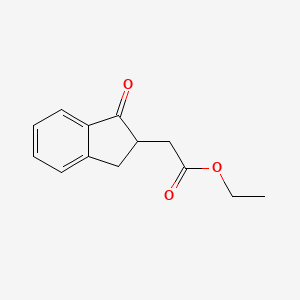
Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate
Übersicht
Beschreibung
Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate is a chemical compound known for its unique structure and properties. It is a colorless liquid with a distinct odor and is soluble in various organic solvents such as ethanol and ethyl acetate . This compound is often used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate typically involves organic synthesis reactions. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole in a 40-50% yield. Industrial production methods may vary, but they generally follow similar organic synthesis routes with optimized conditions for higher yields and purity.
Analyse Chemischer Reaktionen
Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its application. For instance, in antiviral research, it may inhibit viral replication by targeting specific viral enzymes or proteins .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate can be compared with other similar compounds such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
2,3-Dihydro-1H-indene-1-one: Another compound with a similar core structure but different functional groups and properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
57932-07-7 |
|---|---|
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
ethyl 2-(3-oxo-1,2-dihydroinden-2-yl)acetate |
InChI |
InChI=1S/C13H14O3/c1-2-16-12(14)8-10-7-9-5-3-4-6-11(9)13(10)15/h3-6,10H,2,7-8H2,1H3 |
InChI-Schlüssel |
YERDLBXQQCLRQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1CC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


